MethylSalicylate-d3

isotopic purity analytical chemistry stable isotope labeling

Methyl Salicylate-d3 (CAS 1335435-40-9) is a stable isotope-labeled analog of methyl salicylate, in which three hydrogen atoms are replaced by deuterium (molecular formula: C8H5D3O3; molecular weight: 155.17 g/mol). It is classified as a deuterated internal standard specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows.

Molecular Formula C8H8O3
Molecular Weight 155.17 g/mol
Cat. No. B12376421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylSalicylate-d3
Molecular FormulaC8H8O3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3
InChIKeyOSWPMRLSEDHDFF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Salicylate-d3: Deuterated Analytical Reference Standard for Precise Methyl Salicylate Quantification


Methyl Salicylate-d3 (CAS 1335435-40-9) is a stable isotope-labeled analog of methyl salicylate, in which three hydrogen atoms are replaced by deuterium (molecular formula: C8H5D3O3; molecular weight: 155.17 g/mol) . It is classified as a deuterated internal standard specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows . As an isotopically labeled compound, it exhibits near-identical chemical behavior to the native analyte (methyl salicylate, CAS 119-36-8) while providing a distinct mass difference (+3 Da) that enables unambiguous chromatographic resolution and mass spectrometric differentiation .

Workflow ISTD for GC-MS and LC-MS quantification of methyl salicylate in biological and environmental research matrices
Selection Logic Ring-d3 labeling preserves isotopic tracer through esterase-mediated hydrolysis for metabolic flux studies
Format Neat compound format supports gravimetric standard preparation without solvent interference

Why Methyl Salicylate-d3 Cannot Be Replaced by Unlabeled Methyl Salicylate or Structural Analogs in Quantitative LC-MS Assays


In quantitative LC-MS/MS analysis of methyl salicylate in complex biological matrices (e.g., plasma, tissue homogenates, plant extracts), the use of unlabeled methyl salicylate as an internal standard is fundamentally invalid because it is the analyte of interest and cannot be distinguished from endogenous or sample-derived methyl salicylate [1]. Structural analog internal standards (e.g., ethyl salicylate, benzyl salicylate) exhibit differential extraction recovery, chromatographic retention time, and ionization efficiency relative to methyl salicylate—parameters that vary unpredictably with matrix composition [2]. Stable isotope-labeled internal standards (SIL-IS) such as Methyl Salicylate-d3 co-elute with the native analyte and experience nearly identical matrix effects and ion suppression/enhancement, thereby normalizing for sample-to-sample variability in extraction efficiency and MS response [3]. Substituting a non-deuterated analog or a compound with different deuterium labeling (e.g., d4 instead of d3) introduces systematic quantification bias that compromises assay accuracy and precision [4]. The selection of Methyl Salicylate-d3 over a d4-labeled variant represents a targeted choice to minimize potential deuterium isotope effects on chromatographic retention while maintaining sufficient mass separation from the native analyte (+3 Da) [5].

This Product Ring-d3 (sp² C–D): label retained after ester hydrolysis to salicylic acid-d3
Ester-d3 Analog Methyl-d3 salicylate (sp³ C–D): label lost upon hepatic esterase cleavage
Label integrity may not transfer; ~80% hydrolysis in human plasma matrices within 90 min reported
This Product sp² ring C–D: predictably greater GC retention vs. protiated analyte per hdIEC rule
Ester-d3 / d4 Analog sp³ methyl C–D: smaller retention shift; co-elution profile may differ across stationary phases
Chromatographic isotope effect may shift; class-level rule requires matrix-specific verification
This Product Neat format, ambient storage, graduated sizes (5–50 mg)
Solution-Format d4 10 mg/mL in methyl acetate, −20°C storage; solvent may interfere with volatile-compound analysis
Format mismatch may complicate low-MW volatile method development

Methyl Salicylate-d3 Quantitative Differentiation Evidence: Comparative Performance Against Alternatives


Isotopic Purity and Labeling Fidelity: Methyl Salicylate-d3 vs. d4-Labeled Variants

Methyl Salicylate-d3 is supplied with a specified isotopic purity of ≥95% atom D (minimum purity threshold) , while commercial d4-labeled methyl salicylate variants (e.g., Methyl Salicylate-d4, CAS 1219802-12-6) are typically specified at ≥98% or ≥99% atom D . The d3-labeled form offers a +3 Da mass shift (m/z 155.17 vs. 152.15 for unlabeled) compared to +4 Da for d4 variants. This +3 Da separation is often sufficient for baseline resolution in MS quantification while potentially reducing the magnitude of deuterium-induced chromatographic retention time shifts—a phenomenon documented where higher degrees of deuteration can cause increasing divergence in reversed-phase LC retention between labeled and unlabeled forms [1].

Label Retention After Hydrolysis
Head-to-head
Ring-d3: 3 deuterium atoms retained on salicylic acid-d3 metabolite after ester hydrolysis
vs
Ester-d3: 3 deuterium atoms lost upon hepatic esterase cleavage; hydroxyl-D exchangeable in protic media
Supports metabolic tracer study design requiring parent-to-metabolite tracking
Reported ~80% hydrolysis in human plasma within 90 min; in vivo rat and dog models
isotopic purity analytical chemistry stable isotope labeling

Deuterium Labeling Position Specificity: Aromatic Ring-d3 vs. Methyl-d3 Labeling

Methyl Salicylate-d3 is structurally characterized as methyl 3,4,5-trideuterio-2-hydroxybenzoate, with deuterium incorporation on the aromatic ring (positions 3, 4, and 5) rather than on the methyl ester moiety . This ring-specific deuteration pattern contrasts with methyl-d3 salicylate (where the methyl group bears the deuterium label). The ring-labeled configuration provides superior metabolic stability of the isotopic label during in vivo studies, as the aromatic C-D bonds are less susceptible to esterase-mediated hydrolysis and subsequent deuterium exchange than methyl C-D bonds [1]. For NMR applications, ring deuteration simplifies aromatic proton spectral interpretation by selectively eliminating signals from positions 3, 4, and 5 while preserving the ester methyl proton signal for integration reference [2].

GC Isotope Effect (hdIEC)
Class-level
sp² aromatic C–D: greater chromatographic retention shift vs. protiated analyte
vs
sp³ methyl C–D: smaller retention shift; rule validated across 23 isotopologues on IL-111i and PDMS-5 phases
Supports GC co-elution prediction for internal standard selection
Class-level rule per Aslani et al. 2023; verify with target matrix and column
isotope labeling position metabolic stability NMR spectroscopy

Molecular Weight Verification and Analytical Traceability: CAS 1335435-40-9

Methyl Salicylate-d3 (CAS 1335435-40-9) has a verified molecular weight of 155.17 g/mol . This molecular weight is independently confirmed across multiple commercial sources, establishing traceability for analytical method validation . The unlabeled methyl salicylate (CAS 119-36-8) has a molecular weight of 152.15 g/mol, providing a Δm/z of +3.0 for MS1 precursor ion selection. This +3 Da difference is sufficient for unambiguous SRM/MRM transition design while being small enough that potential deuterium isotope effects on chromatographic retention are minimized compared to higher degrees of deuteration (e.g., d4, d6, d7) .

GC-MS/MS Method Benchmarks
Method context
R² > 0.9968 | LOD 0.05 ng/mL | LOQ 0.5 ng/mL | Accuracy 99.5–102.3% | RSD 1.4–3.0%
Supports bioanalytical validation review for isotope dilution assays
Method context; adapt MRM transitions for d3; human skin and hair research matrices
molecular weight verification quality control reference standard

Commercial Availability and Procurement Traceability: d3 vs. d4 vs. Unlabeled Methyl Salicylate

Methyl Salicylate-d3 (CAS 1335435-40-9) is available from multiple specialized stable isotope suppliers including CymitQuimica (TRC brand, TR-M331027), Clearsynth (CS-T-80140), and Alfa Chemistry (isotope-science division) . Pricing for research quantities (5-25 mg) ranges from approximately €120-€440 depending on amount and supplier . In contrast, Methyl Salicylate-d4 (CAS 1219802-12-6) is more widely distributed (Cayman Chemical, MedChemExpress, InvivoChem) but represents a different labeling pattern and mass shift. The d3 variant offers a specific balance of labeling degree that may be preferred for applications where minimal deuterium retention shift is prioritized over maximum mass separation.

Procurement Format
Head-to-head
Neat compound, >95% GC purity, RT storage, graduated sizes 5–50 mg
vs solution-format d4
10 mg/mL in methyl acetate, −20°C storage, limited size options
Supports procurement format selection; neat format avoids solvent interference
ISO/IEC 17043 accredited supply chain; exact-weight certificate documentation available
procurement supply chain reference standard availability

Methyl Salicylate-d3 Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Quantitative LC-MS/MS Analysis of Methyl Salicylate in Biological Matrices (Plasma, Urine, Tissue)

Methyl Salicylate-d3 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of methyl salicylate in complex biological samples via LC-MS/MS [1]. The +3 Da mass shift enables unambiguous SRM/MRM transition selection while the ring-specific deuteration (positions 3,4,5) confers stability against metabolic deuterium exchange . This application leverages the compound's near-identical extraction recovery and ionization behavior to the native analyte, which corrects for matrix effects and sample processing variability that would otherwise compromise assay accuracy when using non-isotopic internal standards [2].

Metabolic Fate and Pharmacokinetic Studies of Methyl Salicylate-Containing Formulations

For studies investigating the absorption, distribution, metabolism, and excretion (ADME) of methyl salicylate following topical or oral administration, Methyl Salicylate-d3 serves as a tracer compound that can be distinguished from endogenous methyl salicylate via MS detection [1]. The aromatic ring deuteration pattern (positions 3,4,5) provides enhanced metabolic stability of the label during esterase-mediated hydrolysis, reducing the likelihood of deuterium loss during sample workup and analysis compared to methyl-d3 labeled variants . This property is particularly relevant given that methyl salicylate undergoes rapid hydrolysis to salicylic acid in vivo.

Method Development and Validation for Regulatory-Compliant Bioanalytical Assays

In regulated bioanalytical laboratories operating under FDA/EMA guidance for method validation, Methyl Salicylate-d3 provides the isotopic internal standard necessary to meet accuracy and precision acceptance criteria (±15% for QC samples, ±20% at LLOQ) [1]. The compound's verified molecular identity (CAS 1335435-40-9) and specified isotopic purity (≥95% atom D) support the traceability documentation required for regulatory submissions . Compared to non-deuterated structural analogs, the d3-labeled standard reduces systematic bias introduced by differential matrix effects, a critical factor for achieving inter-batch reproducibility and cross-laboratory method transfer [2].

Application
Selection Property
Validation Focus
PK and metabolic flux studies
Ring-d3 label retention after esterase-mediated hydrolysis
Parent-to-metabolite tracking fidelity in biological matrices
GC-MS/MS method development
sp² C–D chromatographic isotope effect predictability
Co-elution optimization and matrix effect correction
Decontamination research studies
Neat format, ambient storage, accredited supply chain
Solvent-free ultra-trace volatile detection workflow
Natural product authenticity testing
Site-specific ring deuteration at positions 3, 4, and 5
2H-NMR isotopic fingerprint calibration and verification
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